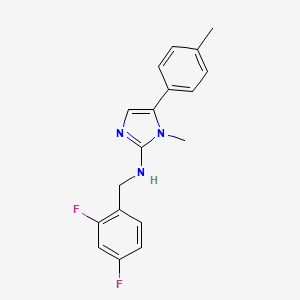![molecular formula C21H25N3O5 B11560749 (3E)-N-(4-ethoxyphenyl)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11560749.png)
(3E)-N-(4-ethoxyphenyl)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(4-ETHOXYPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE: is a synthetic organic compound characterized by its complex structure, which includes ethoxyphenyl and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(4-ETHOXYPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with an appropriate acylating agent under controlled conditions to form the ethoxyphenyl intermediate.
Synthesis of the Methoxyphenoxy Acetamide: The methoxyphenoxy acetamide is synthesized by reacting 4-methoxyphenol with chloroacetyl chloride, followed by amination with ammonia or an amine.
Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the methoxyphenoxy acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: It can be incorporated into polymers or used as a building block for advanced materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Its potential therapeutic properties make it valuable in the pharmaceutical industry for developing new medications.
Mechanism of Action
The mechanism of action of (3E)-N-(4-ETHOXYPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its structure allows for interactions with cellular membranes, potentially affecting cell signaling pathways.
Comparison with Similar Compounds
(3E)-N-(4-METHOXYPHENYL)-3-{[2-(4-ETHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE: This compound is structurally similar but with reversed positions of the ethoxy and methoxy groups.
(3E)-N-(4-ETHOXYPHENYL)-3-{[2-(4-HYDROXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE: This compound has a hydroxyl group instead of a methoxy group.
Uniqueness: The unique combination of ethoxyphenyl and methoxyphenoxy groups in (3E)-N-(4-ETHOXYPHENYL)-3-{[2-(4-METHOXYPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE provides distinct chemical properties, such as specific electronic effects and steric hindrance, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C21H25N3O5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(3E)-N-(4-ethoxyphenyl)-3-[[2-(4-methoxyphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C21H25N3O5/c1-4-28-18-7-5-16(6-8-18)22-20(25)13-15(2)23-24-21(26)14-29-19-11-9-17(27-3)10-12-19/h5-12H,4,13-14H2,1-3H3,(H,22,25)(H,24,26)/b23-15+ |
InChI Key |
HFPODVATQNDWEZ-HZHRSRAPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)COC2=CC=C(C=C2)OC)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)COC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B11560668.png)
![6-butyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11560676.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide](/img/structure/B11560681.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11560684.png)
![2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11560686.png)
![(5Z)-3-{[(3-bromophenyl)amino]methyl}-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11560689.png)

![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-butylphenoxy)acetohydrazide](/img/structure/B11560698.png)
![2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11560729.png)

![4-Methyl-N'-[(E)-[2-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11560738.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B11560739.png)
![2-(6-{[2-(4-Nitrobenzoyloxy)ethyl]carbamoyl}hexanamido)ethyl 4-nitrobenzoate](/img/structure/B11560742.png)
![2-amino-4-(2-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11560744.png)
